molecular formula C23H17BrN4OS B11055010 3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11055010
M. Wt: 477.4 g/mol
InChI Key: HLEPIYUFSIVRKD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate triazole and thiadiazine precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives to form the desired triazolothiadiazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions disrupt normal cellular processes, leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 3-[3-(benzyloxy)phenyl]-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazines, such as:

These compounds share similar structural features but differ in the position of the nitrogen atoms and substituents, which can influence their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H17BrN4OS

Molecular Weight

477.4 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(3-phenylmethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C23H17BrN4OS/c24-19-11-9-17(10-12-19)21-15-30-23-26-25-22(28(23)27-21)18-7-4-8-20(13-18)29-14-16-5-2-1-3-6-16/h1-13H,14-15H2

InChI Key

HLEPIYUFSIVRKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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